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Compound Name:
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formylcyclohexylcarbamate

Cat. No.: B113280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Benzyl 4-formylcyclohexylcarbamate, a compound of interest in pharmaceutical and organic

synthesis.[1] While a complete, published experimental dataset for this specific molecule is not

readily available in the public domain, this document compiles predicted spectroscopic data

based on the analysis of its functional groups and data from analogous structures. The guide

also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the

structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for Benzyl 4-
formylcyclohexylcarbamate. These predictions are based on established chemical shift and

fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.6-9.8 Singlet 1H
Aldehyde proton (-

CHO)

~7.3-7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.1 Singlet 2H
Benzylic protons (-

CH₂-O)

~4.8-5.0 Broad Singlet 1H
Carbamate proton (-

NH-)

~3.5-3.7 Multiplet 1H

Methine proton on

cyclohexyl ring

adjacent to NH

~2.2-2.4 Multiplet 1H

Methine proton on

cyclohexyl ring

adjacent to CHO

~1.2-2.1 Multiplet 8H
Cyclohexyl ring

protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~202-205 Aldehyde carbonyl carbon (-CHO)

~156 Carbamate carbonyl carbon (-NHCOO-)

~136 Aromatic quaternary carbon (C₆H₅)

~128-129 Aromatic CH carbons (C₆H₅)

~67 Benzylic carbon (-CH₂-O)

~50-55
Methine carbon on cyclohexyl ring adjacent to

NH

~45-50
Methine carbon on cyclohexyl ring adjacent to

CHO

~25-35 Cyclohexyl ring carbons (-CH₂-)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Medium, Broad N-H stretch (carbamate)

~3030 Weak Aromatic C-H stretch

~2930, ~2860 Medium
Aliphatic C-H stretch

(cyclohexyl)

~2720, ~2820 Weak
Aldehyde C-H stretch (Fermi

resonance)

~1720-1740 Strong C=O stretch (aldehyde)

~1690-1710 Strong C=O stretch (carbamate)

~1520-1540 Medium N-H bend (carbamate)

~1230-1250 Strong C-O stretch (carbamate)

~700, ~750 Strong
Aromatic C-H out-of-plane

bend
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Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

261 [M]⁺, Molecular ion

168 [M - C₇H₇O]⁺, Loss of benzyloxy group

152 [M - C₇H₇O₂]⁺, Loss of benzyloxycarbonyl group

108 [C₇H₈O]⁺, Benzyl alcohol fragment

91
[C₇H₇]⁺, Tropylium ion (characteristic for benzyl

group)

112 [C₆H₉CHO]⁺, Formylcyclohexyl fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of purified Benzyl 4-formylcyclohexylcarbamate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

solution should be clear. Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Transfer the solution to

a clean NMR tube.[2][3]

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at

a frequency of 300 MHz or higher. Standard parameters include a 30-45 degree pulse angle

and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due

to the low natural abundance of ¹³C, a larger number of scans will be required. Proton

decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy
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Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a

volatile solvent like dichloromethane or acetone. Apply a drop of the solution to a salt plate

(e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on

the plate.[4]

Sample Preparation (KBr Pellet Method): Alternatively, for a solid sample, grind a small

amount of the compound with dry potassium bromide (KBr) powder and press it into a thin,

transparent pellet.

Data Acquisition: Place the prepared sample in the IR spectrometer and record the

spectrum, typically over a range of 4000 to 400 cm⁻¹.[5]

2.3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.[6]

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a

common ionization technique for relatively small organic molecules and would likely be

suitable for this compound.[7] Electrospray Ionization (ESI) can also be used, particularly

when coupled with liquid chromatography.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge (m/z) ratio, and a detector records the abundance of each ion.[8]

Experimental and Data Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of

Benzyl 4-formylcyclohexylcarbamate.
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A flowchart illustrating the experimental workflow for the spectroscopic characterization of a
synthesized organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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